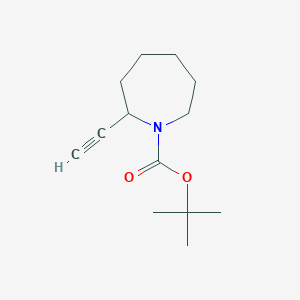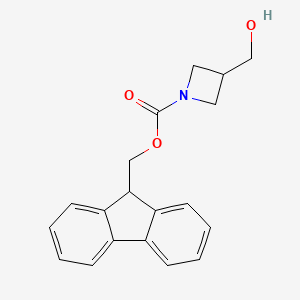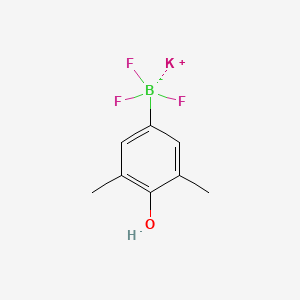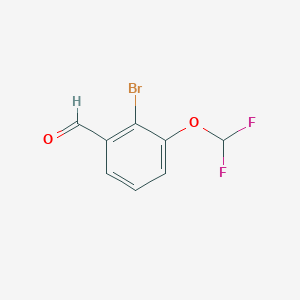
3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid is a heterocyclic compound that contains a benzothiophene core structure. Benzothiophenes are sulfur-containing aromatic compounds that are widely studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and carboxylic acid functional groups in this compound adds to its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-1-benzothiophene followed by carboxylation. The reaction typically proceeds as follows:
Bromination: 2-Methyl-1-benzothiophene is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to introduce the bromine atom at the 3-position of the benzothiophene ring.
Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). This step introduces the carboxylic acid group at the 5-position of the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
化学反応の分析
Types of Reactions
3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic reagents (e.g., Grignard reagents) and nucleophilic bases.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction reactions can be employed to reduce the carboxylic acid group to an alcohol or other functional groups. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., RMgX), nucleophilic bases (e.g., NaOH, KOH)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Substitution: Various substituted benzothiophene derivatives
Oxidation: Oxidized benzothiophene derivatives with additional functional groups
Reduction: Reduced benzothiophene derivatives with alcohol or other functional groups
科学的研究の応用
3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Its benzothiophene core structure is found in various drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable starting material for constructing diverse chemical structures.
Material Science: Benzothiophene derivatives, including this compound, are used in the development of organic semiconductors and conductive polymers. These materials have applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of 3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and proteins. The presence of the bromine and carboxylic acid groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions involved can vary based on the specific biological system and target.
類似化合物との比較
Similar Compounds
2-Methyl-1-benzothiophene-5-carboxylic acid: Lacks the bromine atom at the 3-position.
3-Bromo-1-benzothiophene-5-carboxylic acid: Lacks the methyl group at the 2-position.
3-Bromo-2-methyl-1-benzothiophene: Lacks the carboxylic acid group at the 5-position.
Uniqueness
3-Bromo-2-methyl-1-benzothiophene-5-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group on the benzothiophene ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis. The compound’s unique structure allows for diverse chemical modifications and applications in various fields, including medicinal chemistry, organic synthesis, and material science.
特性
分子式 |
C10H7BrO2S |
|---|---|
分子量 |
271.13 g/mol |
IUPAC名 |
3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid |
InChI |
InChI=1S/C10H7BrO2S/c1-5-9(11)7-4-6(10(12)13)2-3-8(7)14-5/h2-4H,1H3,(H,12,13) |
InChIキー |
WRNYQEUDRKVWER-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(S1)C=CC(=C2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B15298144.png)
![2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15298149.png)
![1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B15298157.png)


![1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine](/img/structure/B15298176.png)




![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)


amine hydrochloride](/img/structure/B15298240.png)
